(R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
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Overview
Description
®-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is a chiral compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with a carboxylic acid group at the 8-position and a methyl group at the 1-position. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can significantly influence the compound’s biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid can be achieved through several synthetic routes. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a 1,2,3,4-tetrahydroisoquinoline derivative, in the presence of a chiral catalyst. This method ensures the selective formation of the ®-enantiomer. Another approach involves the resolution of racemic mixtures using chiral resolving agents, which can separate the ®- and (S)-enantiomers based on their different interactions with the resolving agent .
Industrial Production Methods
Industrial production of ®-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid typically involves large-scale asymmetric hydrogenation processes. These processes utilize high-pressure hydrogen gas and chiral catalysts to achieve high yields and enantiomeric purity. The choice of catalyst and reaction conditions is crucial to optimize the efficiency and selectivity of the production process .
Chemical Reactions Analysis
Types of Reactions
®-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products
The major products formed from these reactions include quinoline derivatives, alcohols, aldehydes, and various substituted tetrahydroisoquinolines .
Scientific Research Applications
®-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its chiral nature.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders and as a precursor for drug development.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of ®-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chiral center plays a crucial role in determining the binding affinity and selectivity of the compound. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on its structure and the target enzyme .
Comparison with Similar Compounds
Similar Compounds
(S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid: The enantiomer of the ®-compound, with different biological activities and interactions.
1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid: Lacks the methyl group at the 1-position, resulting in different chemical properties.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group, affecting its reactivity and applications
Uniqueness
®-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is unique due to its specific chiral configuration and the presence of both the methyl and carboxylic acid groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C11H13NO2 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
(1R)-1-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c1-7-10-8(5-6-12-7)3-2-4-9(10)11(13)14/h2-4,7,12H,5-6H2,1H3,(H,13,14)/t7-/m1/s1 |
InChI Key |
GVAAOBULEFOLBI-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@H]1C2=C(CCN1)C=CC=C2C(=O)O |
Canonical SMILES |
CC1C2=C(CCN1)C=CC=C2C(=O)O |
Origin of Product |
United States |
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